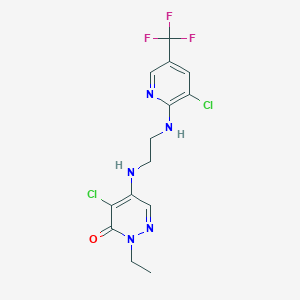

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQLOFOCUWIDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl and ethyl substituents.

Reduction: Reduction may target the nitro or chloro groups under specific conditions.

Substitution: Nucleophilic and electrophilic substitution reactions are feasible, altering functional groups while preserving the pyridazinone core.

Common Reagents and Conditions:

Oxidation: Peroxides and oxoammonium salts are common reagents.

Reduction: Hydrogenation conditions or metal hydrides like sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products:

Oxidation Products: Alcohols or ketones.

Reduction Products: Amines or reduced chlorinated derivatives.

Substitution Products: Diversely functionalized pyridazinones.

Chemistry:

Building Blocks: Used in synthesizing more complex molecules.

Ligand Design: For creating novel catalytic systems.

Biology and Medicine:

Pharmacological Studies: Evaluated for its therapeutic potential as a drug candidate.

Enzyme Inhibition: Potential inhibitor of specific enzymes, contributing to its medicinal value.

Industry:

Agricultural Chemicals: Potential use in the development of pesticides or herbicides.

Materials Science: Investigated for incorporation into novel materials with unique properties.

Mechanism of Action

This compound interacts with molecular targets via specific binding interactions, altering biochemical pathways:

Enzyme Binding: Inhibits or activates enzymes, altering their activity.

Receptor Interaction: Binds to receptors, modifying signal transduction pathways.

Cellular Pathways: Influences pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

*Calculated based on molecular formula.

Physicochemical and Pharmacological Profiles

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyethyl () or methoxy-substituted analogs ().

- Bioactivity: Compounds with pyridinyl ethylamino linkers (e.g., ) show enhanced kinase inhibition due to extended side-chain interactions, whereas dimethylamino groups () may limit target engagement .

Biological Activity

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 373.78 g/mol. The compound features a pyridazinone core, which is significant for its biological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of pyridine and pyridazinone have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and antibacterial activity.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. Studies suggest that modifications in the pyridine ring can lead to significant cytotoxic effects against cancer cell lines. For example, thiazole and pyridine derivatives have demonstrated high antiproliferative activity in vitro . The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.

The proposed mechanism of action for similar compounds involves the inhibition of bacterial post-translational modification enzymes, such as phosphopantetheinyl transferases (PPTases). These enzymes are crucial for bacterial viability and virulence, making them attractive targets for antibiotic development . Additionally, the interaction with cellular pathways related to apoptosis and cell cycle arrest has been noted in anticancer studies .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of pyridine derivatives against Bacillus subtilis. The results indicated that compounds with a trifluoromethyl group showed enhanced activity at sublethal doses, suggesting that structural modifications can significantly impact biological outcomes .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyridazinone derivatives on human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has indicated that compounds containing pyridazine moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit the proliferation of various cancer cell lines, including human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The compound's ability to induce apoptosis in these cells suggests it may serve as a lead structure for developing new anticancer agents .

2. Inhibition of Enzymatic Activity

The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer cell metabolism. For example, it has been shown to inhibit phosphopantetheinyl transferases (PPTases), which are critical for bacterial cell viability and could potentially be leveraged in antibiotic development . Additionally, the compound's interactions with G protein-coupled receptors (GPCRs) have been explored, highlighting its potential as an anti-inflammatory agent .

Synthesis Approaches

The synthesis of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of chloro and trifluoromethyl groups can be accomplished via electrophilic aromatic substitution methods.

- Amine Coupling : The final steps often involve coupling reactions to attach various amine groups, enhancing the compound's biological activity.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- Antiproliferative Studies : A study evaluated the antiproliferative effects of pyridazine derivatives against multiple cancer cell lines, finding significant cytotoxicity compared to standard treatments like 5-fluorouracil .

- In Vivo Models : Research involving murine models has demonstrated that compounds with similar structures can reduce tumor growth and improve survival rates when administered alongside traditional chemotherapy agents .

Q & A

Q. What methodologies enable the study of the compound’s photodegradation under environmental conditions?

- Methodological Answer :

- Photolysis Chamber : Expose the compound to UV-A/B light (290–400 nm) in aqueous buffers. Quantify degradation via LC-UV and identify photoproducts using high-resolution MS/MS.

- Quantum Yield Calculation : Use actinometry (e.g., potassium ferrioxalate) to determine wavelength-dependent degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.